molecular formula C15H13Cl2N3O2 B1528063 Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate CAS No. 1160248-14-5

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No.: B1528063
CAS No.: 1160248-14-5
M. Wt: 338.2 g/mol
InChI Key: CAGNGOFEMDPPNR-UHFFFAOYSA-N
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Description

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a fused pyrimidine derivative characterized by a bicyclic pyridopyrimidine core with chlorine substituents at positions 2 and 4, a benzyl ester at position 6, and partial saturation in the 7,8-positions. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting EGFR (epidermal growth factor receptor) and other oncogenic pathways .

Synthesis:
The compound is synthesized via chlorination of hydroxy precursors using phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in the presence of triethylamine. For example, benzyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is converted to the dichloro derivative through POCl₃ treatment, followed by chloride displacement with alkoxides and amine protection .

Properties

IUPAC Name

benzyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-13-11-8-20(7-6-12(11)18-14(17)19-13)15(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGNGOFEMDPPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N=C2Cl)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound interacts with its target, PARP, by inhibiting its activity. This inhibition prevents PARP from performing its role in DNA repair, leading to the accumulation of DNA damage in the cells.

Biochemical Pathways

The inhibition of PARP by this compound affects the DNA repair pathway. This leads to the accumulation of DNA damage, which can trigger programmed cell death or apoptosis. This is particularly effective in cancer cells, which often have defects in other DNA repair pathways.

Result of Action

The result of the action of this compound is the induction of cell death in cells with accumulated DNA damage. This is particularly relevant in the context of cancer therapy, where the aim is to selectively induce the death of cancer cells.

Biochemical Analysis

Biochemical Properties

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. By inhibiting PARP, this compound can enhance the efficacy of DNA-damaging agents used in cancer therapy. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with PARP, resulting in enzyme inhibition. This inhibition prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death in cancer cells. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.

Biological Activity

Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

  • IUPAC Name : this compound
  • Molecular Formula : C15H13Cl2N3O2
  • Molecular Weight : 336.19 g/mol
  • CAS Number : 1665288-67-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and antimicrobial properties. Here are key findings from various studies:

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory effects of pyrimidine derivatives, including benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine derivatives. These compounds have demonstrated the ability to inhibit key inflammatory mediators such as COX enzymes.

  • Inhibition of COX Enzymes :
    • The compound has shown significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response.
    • IC50 values for related compounds were reported around 0.04μmol0.04\mu mol, comparable to standard anti-inflammatory drugs like celecoxib .
  • Mechanism of Action :
    • The mechanism involves the suppression of nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to reduced production of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial potential of benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine derivatives has also been explored:

  • In Vitro Studies :
    • Compounds similar to benzyl 2,4-dichloro derivatives exhibited antimicrobial activity against various bacterial strains.
    • The minimum inhibitory concentration (MIC) values were found to be effective against resistant strains of bacteria.

Study on Pyrimidine Derivatives

A comprehensive study on a series of pyrimidine derivatives indicated that modifications at specific positions could enhance their biological activity. For instance:

  • Structure–Activity Relationship (SAR) :
    • Variations in substituents on the pyrimidine ring significantly influenced their anti-inflammatory potency.
    • Compounds with electron-withdrawing groups showed improved activity compared to those with electron-donating groups .
CompoundIC50 (μmol)Activity Type
Benzyl 2,4-dichloro derivative0.04Anti-inflammatory
Indomethacin9.17Anti-inflammatory
Benzyl derivative (similar)0.05Antimicrobial

Clinical Implications

The promising results from preclinical studies suggest that benzyl 2,4-dichloro derivatives could serve as lead compounds for developing new anti-inflammatory and antimicrobial agents. Further clinical trials are necessary to evaluate their efficacy and safety in human subjects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridopyrimidine Derivatives

The structural and functional properties of pyridopyrimidine derivatives are highly sensitive to substituent modifications. Key comparisons include:

Alkyl/Functional Group Substitutions
  • This derivative is synthesized via analogous routes using sodium cyclopropoxide .
  • Benzyl 2,4-Dichloro-6,7-Dihydropyrido[2,3-d]Pyrimidine-8(5H)-Carboxylate (CAS 1665288-67-4) :
    Structural isomerism in the pyridopyrimidine ring ([2,3-d] vs. [4,3-d]) alters hydrogenation patterns and electronic properties, reducing similarity (0.75) .

Protecting Group Variations
  • tert-Butyl 2,4-Dichloro-7,8-Dihydropyrido[4,3-d]Pyrimidine-6(5H)-Carboxylate (CAS 635698-56-5): Replacing the benzyl ester with a tert-butyl group increases steric protection and stability under acidic conditions. This analog exhibits a high structural similarity (0.94) but differs in solubility and hydrogenolytic deprotection requirements .

Key Findings :

  • The benzyl ester in the parent compound facilitates hydrogenolytic deprotection during downstream synthesis, whereas the tert-butyl analog requires stronger acidic conditions .
  • Cyclopropyl substituents at position 2 reduce off-target effects in kinase assays compared to methyl groups .

Physicochemical Properties

Property Benzyl 2,4-Dichloro Derivative tert-Butyl Analog Benzyl [2,3-d] Isomer
Molecular Weight 290.15 g/mol 304.17 g/mol 290.15 g/mol
LogP (Predicted) 3.2 3.8 3.1
Solubility (Water) <0.1 mg/mL <0.05 mg/mL <0.1 mg/mL
Stability Labile under H₂/Pd-C Stable up to 100°C Labile under H₂/Pd-C
Synthetic Accessibility Moderate High Low

Notes:

  • The tert-butyl analog’s higher LogP correlates with increased lipophilicity, impacting membrane permeability .
  • The [2,3-d] isomer’s lower synthetic accessibility is attributed to regioselectivity challenges during cyclization .

Preparation Methods

Synthesis of the Pyrimidine Core with Chloro Substituents

  • Starting materials often include substituted pyrimidine precursors or pyridine derivatives.
  • Chlorination at the 2- and 4-positions is achieved using selective chlorinating agents under controlled conditions to introduce dichloro substituents.
  • For example, 2,4-dichloropyrimidine derivatives can be prepared by chlorination of corresponding hydroxypyrimidines or by direct substitution reactions on activated pyrimidine rings.

Introduction of the Benzyl Carboxylate Group

  • The carboxylate function at the 6-position is introduced either by esterification of the corresponding carboxylic acid or by direct formation of the ester during ring construction.
  • Benzyl esters are commonly prepared by reacting the carboxylic acid intermediate with benzyl alcohol under acidic or coupling conditions.
  • Protection strategies may be employed to prevent side reactions during subsequent steps.

Partial Hydrogenation to Form the 7,8-Dihydro Derivative

  • The pyrido ring is partially hydrogenated to convert the fully aromatic system into the 7,8-dihydro form.
  • This is typically performed using catalytic hydrogenation with palladium or other suitable catalysts under mild conditions to avoid over-reduction.
  • The dihydro derivative is important for biological activity and stability.

Representative Synthetic Route from Literature and Patents

A representative synthetic sequence adapted from related pyridopyrimidine syntheses (e.g., WO2010014939A1 and US10633381B2 patents) and academic reports includes:

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Formation of 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester Reaction of pyrimidine precursor with alkylamine and triethylamine in THF, room temperature overnight Compound 2a (amino ester intermediate)
2 Reduction of ester to alcohol Lithium aluminum hydride (LiAlH4) in THF, low temperature (-10 °C to RT) Compound 3a (pyrimidine methanol derivative)
3 Oxidation of alcohol to aldehyde Manganese dioxide (MnO2) in chloroform, stirring overnight Compound 4a (pyrimidine carbaldehyde)
4 Knoevenagel condensation Aldehyde with active methylene compounds and benzylamine Intermediate pyridopyrimidine derivatives
5 Chlorination at 2,4-positions Chlorinating agents (e.g., POCl3 or other chlorinating agents) under controlled conditions 2,4-dichloropyridopyrimidine derivatives
6 Partial hydrogenation Catalytic hydrogenation (Pd/C, H2 atmosphere) 7,8-dihydro derivative (target compound)

This sequence allows the stepwise construction and functionalization of the pyridopyrimidine core with precise control over substitution and oxidation states.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield (%) Notes
1 Amination of pyrimidine ester Alkylamine, triethylamine, THF, RT, overnight 85-90 Formation of amino ester intermediate
2 Reduction to alcohol LiAlH4, THF, -10 °C to RT 80-85 Sensitive to temperature control
3 Oxidation to aldehyde MnO2, chloroform, overnight 75-80 Requires excess MnO2 for completion
4 Knoevenagel condensation Active methylene compounds, benzylamine Variable Allows introduction of diverse substituents
5 Chlorination POCl3 or other chlorinating agents 70-80 Control needed to avoid over-chlorination
6 Partial hydrogenation Pd/C, H2 atmosphere, mild conditions 85-90 Avoids over-reduction of ring system

Research Findings and Optimization Notes

  • The use of lithium aluminum hydride for ester reduction is critical and must be carefully controlled to avoid side reactions.
  • Manganese dioxide oxidation is effective for converting the alcohol intermediate to the aldehyde but requires sufficient reagent excess and prolonged reaction time.
  • Chlorination steps require precise temperature and reagent control to ensure selective substitution at the 2 and 4 positions without degrading the heterocyclic core.
  • Partial hydrogenation is optimized by using mild catalysts and conditions to maintain the integrity of the pyridopyrimidine ring while achieving the desired dihydro form.
  • Knoevenagel condensation enables structural diversification at the 6-position, facilitating the introduction of various functional groups for biological activity tuning.

Q & A

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodology :
  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions.
  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., chlorination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

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